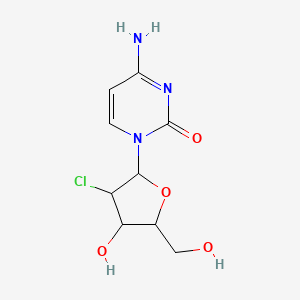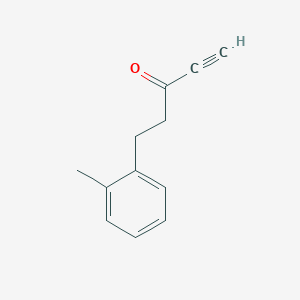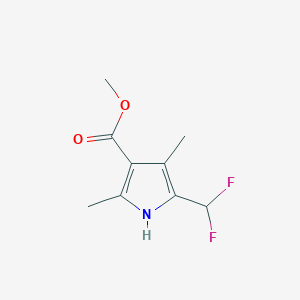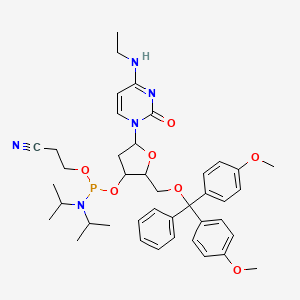
2-Chloro-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is structurally similar to cytosine, a natural nucleoside, but features a chlorine atom at the 2’ position of the sugar moiety. It is primarily known for its antineoplastic properties, making it a valuable agent in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine typically involves the chlorination of 2’-deoxycytidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective chlorination at the 2’ position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives and reduction to form deoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted nucleosides depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Deoxy derivatives with the chlorine atom replaced by hydrogen.
Wissenschaftliche Forschungsanwendungen
1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy. It inhibits DNA synthesis, thereby preventing the replication of tumor cells.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Wirkmechanismus
The primary mechanism of action of 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA strand during replication, leading to chain termination. This prevents the elongation of the DNA strand and ultimately inhibits cell division. The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential enzymes for DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine: This compound also features a chlorine atom at the 2’ position and is used in cancer research.
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with similar antineoplastic properties.
Uniqueness: 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to selectively inhibit DNA synthesis makes it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C9H12ClN3O4 |
|---|---|
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |
InChI-Schlüssel |
LOZPBORRQPATRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)




![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
